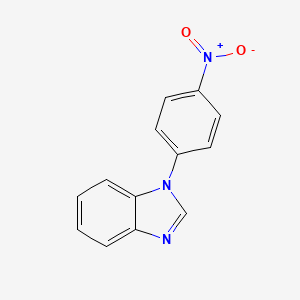

1-(4-nitrophenyl)-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)11-7-5-10(6-8-11)15-9-14-12-3-1-2-4-13(12)15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQZDRHGMHQDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401969 | |

| Record name | SBB024797 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22492-14-4 | |

| Record name | SBB024797 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 1 4 Nitrophenyl 1h Benzimidazole

Conventional and Optimized Synthetic Routes

The primary conventional method for synthesizing 2-substituted benzimidazoles, a class to which 1-(4-nitrophenyl)-1H-benzimidazole belongs, involves the condensation of o-phenylenediamine (B120857) with aldehydes. mdpi.comsemanticscholar.org

Cyclocondensation Approaches from o-Phenylenediamine and Nitrobenzaldehydes

The direct condensation of o-phenylenediamine with 4-nitrobenzaldehyde (B150856) is a common route for the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole. nih.gov This reaction typically involves heating the two reactants, often in the presence of a catalyst or an oxidizing agent, to facilitate the cyclization and subsequent aromatization to the benzimidazole (B57391) ring. mdpi.comsemanticscholar.org One specific method involves heating o-phenylenediamine with p-nitrobenzaldehyde in a 1:1 water:glycerol mixture at 100 °C until a precipitate of 2-(4-nitrophenyl)-1H-benzimidazole is observed. nih.gov

The reaction between o-phenylenediamines and aldehydes can sometimes lead to a mixture of products, including 1,2-disubstituted and 2-substituted benzimidazoles, posing a selectivity challenge. iosrjournals.org Various reaction conditions and catalysts have been explored to optimize the yield of the desired 2-substituted product. For instance, the reaction can be promoted by acids or conducted in specific solvents to enhance selectivity. semanticscholar.orgiosrjournals.org

Role of Schiff Base Intermediates in Benzimidazole Ring Formation

The formation of the benzimidazole ring from o-phenylenediamine and an aldehyde proceeds through a key intermediate known as a Schiff base. nih.gov The synthesis of 2-(4-nitrophenyl)-1H-benzimidazole begins with the condensation of o-phenylenediamine and 4-nitrobenzaldehyde to form the Schiff base, N-(4-nitrobenzyl)benzene-1,2-diamine. nih.gov In this initial step, the primary amino groups of o-phenylenediamine react with the aldehyde group of 4-nitrobenzaldehyde to form an imine linkage. nih.gov

This Schiff base intermediate is crucial for the subsequent intramolecular cyclization that forms the benzimidazole ring. nih.gov The formation of the Schiff base involves a nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde. Following the initial condensation, an intramolecular cyclization occurs where the second amino group attacks the imine carbon. The final step involves the elimination of a water molecule to yield the aromatic benzimidazole ring. A proposed mechanism suggests that a catalyst can activate the imine intermediate, facilitating the cyclization process. rsc.org

Catalytic Synthesis Innovations

To overcome the limitations of conventional methods, which can require harsh conditions and long reaction times, various catalytic systems have been developed to improve the efficiency and sustainability of benzimidazole synthesis. ijarsct.co.inchemmethod.com

Transition Metal Catalysis (e.g., Copper, Bismuth-based Catalysts)

Transition metal catalysts have been widely employed in the synthesis of benzimidazoles. Copper-based catalysts, in particular, have shown significant efficacy. Copper(I)-catalyzed intramolecular Ullmann N-arylation is a well-established method for forming the benzimidazole ring system. rsc.org Copper(II) salts have also been used to catalyze the synthesis of functionalized benzimidazoles. mdpi.com For the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole, a recyclable magnetite polydopamine-supported copper nanoparticle (Fe3O4@PDA/CuCl2) catalyst has been used in a one-pot synthesis from o-phenylenediamine and 4-nitrobenzaldehyde, with water being the most effective solvent. researchgate.net

Bismuth compounds are attractive from a green chemistry perspective due to their low toxicity. scirp.org Bismuth(III) triflate has been utilized as a catalyst for the multicomponent synthesis of substituted imidazoles. scirp.org While not specifically detailed for this compound, the general applicability of bismuth catalysts in benzimidazole synthesis suggests their potential in this specific reaction.

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Copper(I) | o-Haloanilines | Used in intramolecular Ullmann N-arylation. rsc.org | rsc.org |

| Fe3O4@PDA/CuCl2 | o-Phenylenediamine, 4-Nitrobenzaldehyde | Recyclable nanoparticle catalyst, effective in water. researchgate.net | researchgate.net |

| Bismuth(III) triflate | Aldehydes, Benzil, Ammonium (B1175870) acetate | Low toxicity, suitable for multicomponent synthesis. scirp.org | scirp.org |

Nanoparticle-Mediated Synthesis (e.g., SnO2, ZnO)

Nanoparticles have emerged as highly efficient catalysts in organic synthesis due to their high surface-area-to-volume ratio. tandfonline.com Various metal oxide nanoparticles have been successfully used for the synthesis of benzimidazole derivatives.

Zinc oxide nanoparticles (ZnO-NPs) have been demonstrated to be effective catalysts for the cyclocondensation of o-phenylenediamine with aromatic aldehydes to produce 2-substituted benzimidazoles. nih.gov This method offers high yields, shorter reaction times, and the ability to recycle the catalyst. nih.gov The proposed mechanism involves the activation of the aldehyde by the ZnO nanoparticle, followed by nucleophilic attack from o-phenylenediamine, intramolecular cyclization, and finally deprotonation to yield the product. nih.gov Similarly, tin dioxide (SnO2) nanoparticles have been reported as catalysts for benzimidazole synthesis, though specific examples for the target compound are not detailed.

| Nanoparticle Catalyst | Reactants | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| ZnO-NPs | o-Phenylenediamine, Aromatic Aldehydes | Stirred in absolute ethanol (B145695) at 70 °C for 15 min - 2 h. nih.gov | High yields. nih.gov | nih.gov |

| Au/TiO2 | o-Phenylenediamine, Aldehydes | Ambient conditions in CHCl3:MeOH (3:1). mdpi.com | High yields. mdpi.com | mdpi.com |

Green Chemistry Principles and Sustainable Synthesis Protocols (e.g., Microwave-Assisted Synthesis)

In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances, several sustainable methods for benzimidazole synthesis have been developed. ijarsct.co.inchemmethod.com These methods often involve the use of environmentally benign solvents, solvent-free conditions, or alternative energy sources like microwave irradiation. ijarsct.co.inmdpi.com

Microwave-assisted synthesis has proven to be a rapid and efficient method for producing benzimidazole derivatives, significantly reducing reaction times compared to conventional heating. rjptonline.orgorganic-chemistry.orgjocpr.com For instance, the synthesis of 5(6)-nitro-1H-benzimidazoles has been achieved under microwave irradiation. erdogan.edu.tr The reaction of o-phenylenediamine with various aldehydes under microwave irradiation, sometimes with a catalyst like alumina, provides good to moderate yields of benzimidazoles. rjptonline.org This technique often leads to higher yields and cleaner products. nih.govnih.gov The use of microwave irradiation aligns with green chemistry principles by improving energy efficiency. ijarsct.co.in

Derivatization and Functionalization Strategies

The modification of the parent this compound molecule is achieved through various synthetic routes. These strategies focus on either the substitution at the N-3 position of the imidazole (B134444) ring or the functionalization of the two distinct aromatic moieties.

N-Alkylation and N-Substitution Reactions

For 1-substituted benzimidazoles, such as this compound, the remaining sp2 nitrogen atom (N-3) of the imidazole ring is a prime site for further substitution. This reaction typically leads to the formation of 1,3-disubstituted benzimidazolium quaternary ammonium salts. nih.gov

The general methodology involves the reaction of the N-1 substituted benzimidazole with an alkylating agent, such as an alkyl or benzyl (B1604629) halide. These reactions are often carried out by refluxing in a suitable solvent like toluene (B28343) or under basic conditions. nih.gov For instance, monoalkylated benzimidazoles can be further reacted with various alkyl halides in the presence of a base like 50% aqueous sodium hydroxide (B78521) or potassium carbonate in a solvent such as chloroform (B151607) or DMF to yield the target dialkylated quaternary salts. nih.govacademicjournals.org The use of microwave irradiation has also been reported as an efficient method for accelerating these reactions. researchgate.netnih.gov

While direct N-alkylation examples for this compound are not extensively detailed, the synthesis of N-alkylated derivatives of the isomeric 2-(4-nitrophenyl)-1H-benzimidazole is well-documented and serves as a proxy for the reactivity of the benzimidazole core. This common procedure involves treating the NH-containing benzimidazole with an alkyl halide in the presence of a base, leading to N-1 substituted products. nih.gov

| Starting Material | Alkylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Benzimidazole | Alkyl Halide (e.g., Butyl, Benzyl halide) | 50% aq. NaOH, Chloroform, rt, 8h | 1-Alkyl/Benzyl-1H-benzimidazole | nih.gov |

| 1-Alkyl-1H-benzimidazole | Benzyl Halide | Toluene, Reflux | 1-Alkyl-3-benzyl-1H-benzimidazolium salt | nih.gov |

| 6-nitro-1H-benzimidazole derivatives | Substituted Halides | K₂CO₃, Microwave | N-substituted-6-nitro-1H-benzimidazole derivatives | nih.gov |

| 3-(1H-benzimidazol-2-yl)-2-chloroquinoline | Alkyl/Aryl chlorides | K₂CO₃, DMF, Reflux, 6h | N-alkyl/aryl-3-(1H-benzimidazolyl)-2-chloroquinoline | academicjournals.org |

Strategies for Further Functionalization of the Benzimidazole and Nitrophenyl Moieties

Beyond N-alkylation, the this compound structure offers two key regions for further chemical modification: the nitrophenyl ring and the benzimidazole ring system itself.

Functionalization of the Nitrophenyl Moiety

The most significant and versatile functionalization strategy for the nitrophenyl group is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation yields the key intermediate, 1-(4-aminophenyl)-1H-benzimidazole , opening a gateway for a multitude of subsequent derivatization reactions. This reduction can be achieved using various established methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. tuiasi.ro

Once formed, the amino group of 1-(4-aminophenyl)-1H-benzimidazole is a nucleophilic handle that can be readily derivatized:

Schiff Base Formation: One of the most common derivatization methods is the condensation reaction of the amino group with a wide range of substituted aldehydes. This reaction, typically carried out by refluxing the reactants in a solvent like ethanol, often with a catalytic amount of acid, yields a diverse library of Schiff bases (imines). ejbps.commdpi.comfabad.org.trnih.gov These derivatives have been extensively studied for their biological activities. ejbps.com

| Amine Reactant | Aldehyde Reactant | Reaction Conditions | Product Structure (Illustrative) | Reference |

|---|---|---|---|---|

| 1-(4-aminophenyl)-1H-benzimidazole | Benzaldehyde | Ethanol, Reflux | 1-(4-(benzylideneamino)phenyl)-1H-benzimidazole | ejbps.commdpi.com |

| 1-(4-aminophenyl)-1H-benzimidazole | 4-Hydroxybenzaldehyde | Ethanol, Reflux | 4-(((4-(1H-benzo[d]imidazol-1-yl)phenyl)imino)methyl)phenol | ejbps.comnih.gov |

| 1-(4-aminophenyl)-1H-benzimidazole | 4-Methoxybenzaldehyde | Ethanol, Reflux | 1-(4-((4-methoxybenzylidene)amino)phenyl)-1H-benzimidazole | ejbps.comnih.gov |

| 1-(4-aminophenyl)-1H-benzimidazole | 4-Nitrobenzaldehyde | Ethanol, Reflux | 1-(4-((4-nitrobenzylidene)amino)phenyl)-1H-benzimidazole | ejbps.com |

| 1-(4-aminophenyl)-1H-benzimidazole | Cinnamaldehyde | Ethanol, Reflux | 1-(4-(cinnamylideneamino)phenyl)-1H-benzimidazole | mdpi.com |

Amide Formation: The amino group can also undergo acylation reactions with acyl chlorides, anhydrides, or carboxylic acids to form amide derivatives. These reactions typically proceed in the presence of a base or a coupling agent. The synthesis of benzothiazole (B30560) amide derivatives, for example, has been achieved through nucleophilic acyl substitution between an amino-benzothiazole and various cinnamic acids, a strategy applicable to amino-benzimidazoles. nih.govrsc.org

| Amine Reactant | Acylating Agent | Reaction Conditions | Product Structure (Illustrative) | Reference |

|---|---|---|---|---|

| 1-(4-aminophenyl)-1H-benzimidazole | Benzoyl Chloride | Base (e.g., Pyridine), Solvent (e.g., DCM) | N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)benzamide | nih.govrsc.org |

| 1-(4-aminophenyl)-1H-benzimidazole | Acetyl Chloride | Base (e.g., Pyridine), Solvent (e.g., DCM) | N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)acetamide | nih.gov |

| 1-(4-aminophenyl)-1H-benzimidazole | Cinnamic Acid | Coupling Agent (e.g., DCC, EDC) | N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)cinnamamide | rsc.org |

Functionalization of the Benzimidazole Moiety

Further functionalization of the fused benzene (B151609) ring of the benzimidazole core is also a possibility, though it can be synthetically challenging. Direct C-H activation and alkylation at the C2-position of the benzimidazole ring have been reported using rhodium or nickel catalysts, though these methods are more commonly applied to C2-unsubstituted benzimidazoles. nih.govresearchgate.net For this compound, electrophilic aromatic substitution on the benzimidazole's benzene ring would be disfavored due to the strong electron-withdrawing nature of the N-linked nitrophenyl group, which deactivates the entire heterocyclic system towards electrophilic attack.

Advanced Spectroscopic and Structural Elucidation of 1 4 Nitrophenyl 1h Benzimidazole and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in verifying the synthesis and purity of 1-(4-nitrophenyl)-1H-benzimidazole and elucidating its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key diagnostic signals.

In the ¹H NMR spectrum, the protons of the benzimidazole (B57391) and nitrophenyl rings resonate at characteristic chemical shifts. The protons on the benzimidazole moiety typically appear in the aromatic region, while the protons on the p-nitrophenyl group are influenced by the electron-withdrawing nitro group, leading to distinct downfield shifts. For instance, in a derivative, 2-(4-nitrophenyl)-1H-benzimidazole, the NH proton gives a singlet at δ 13.31 ppm in DMSO-d6. rsc.org The protons of the nitrophenyl group appear as a multiplet at δ 8.44-8.41 ppm, and the benzimidazole protons are observed at δ 7.73-7.66 ppm and δ 7.28 ppm. rsc.org The specific chemical shifts and coupling constants allow for the unambiguous assignment of each proton in the structure.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The carbon atoms attached to the nitrogen and in the aromatic rings show distinct resonances. For 2-(4-nitrophenyl)-1H-benzimidazole, key signals in DMSO-d6 are observed at δ 149.46, 148.26, 136.50, 127.85, and 124.76 ppm. rsc.org The presence of the nitro group significantly influences the chemical shifts of the carbons in the nitrophenyl ring. The prototropic tautomerism that can occur in NH-benzimidazoles may lead to the broadening of signals for the benzimidazole carbons in some instances. researchgate.net

Detailed NMR data for a related derivative, 2-(2-nitrophenyl)-1H-benzimidazole, is also available and shows characteristic shifts that help in structural confirmation. rsc.org

Table 1: ¹H NMR Data for 2-(4-Nitrophenyl)-1H-benzimidazole

| Proton | Chemical Shift (ppm) | Multiplicity | Solvent |

|---|---|---|---|

| NH | 13.31 | s | DMSO-d6 |

| Nitrophenyl H | 8.44-8.41 | m | DMSO-d6 |

| Benzimidazole H | 7.73-7.66 | m | DMSO-d6 |

| Benzimidazole H | 7.28 | s | DMSO-d6 |

Data sourced from reference rsc.org

Table 2: ¹³C NMR Data for 2-(4-Nitrophenyl)-1H-benzimidazole

| Carbon | Chemical Shift (ppm) | Solvent |

|---|---|---|

| C | 149.46 | DMSO-d6 |

| C | 148.26 | DMSO-d6 |

| C | 136.50 | DMSO-d6 |

| C | 127.85 | DMSO-d6 |

| C | 124.76 | DMSO-d6 |

Data sourced from reference rsc.org

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. For the related compound 2-(4-nitrophenyl)-1H-benzimidazole, key vibrational bands are observed at 3436 cm⁻¹ (N-H stretching), 1607 cm⁻¹ (C=N stretching), and 1516 and 1338 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. rsc.org These bands confirm the presence of the benzimidazole ring and the nitro functional group.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Benzimidazole and its derivatives typically display multiple absorption bands in the UV region. semanticscholar.org For 2-(4-nitrophenyl)-1H-benzimidazole, electronic transitions have been studied, and for a similar derivative, 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole, the electronic absorption spectra have been investigated using theoretical methods. researchgate.net The absorption bands are a result of π→π* transitions within the conjugated system of the benzimidazole and nitrophenyl rings. The position and intensity of these bands can be influenced by the solvent and substituents on the aromatic rings.

Table 3: Key IR Absorption Bands for 2-(4-Nitrophenyl)-1H-benzimidazole

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3436 |

| C=N Stretch | 1607 |

| NO₂ Asymmetric Stretch | 1516 |

| NO₂ Symmetric Stretch | 1338 |

Data sourced from reference rsc.org

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state.

X-ray diffraction studies on a new polymorph of this compound have provided detailed information about its molecular geometry. researchgate.net The analysis reveals the bond lengths, bond angles, and dihedral angles within the molecule. The benzimidazole and nitrophenyl rings are planar, but they are not coplanar with each other. The dihedral angle between the two ring systems is a key conformational feature. The crystal structure confirms the connectivity of the atoms and provides precise measurements of the intramolecular distances and angles, which are essential for understanding the molecule's steric and electronic properties.

Table 4: Crystallographic Data for a New Polymorph of this compound

| Parameter | Value |

|---|---|

| Formula | C₁₃H₉N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7375(1) |

| b (Å) | 27.9680(6) |

| c (Å) | 10.2595(2) |

| β (°) | 95.5120(10) |

| V (ų) | 1067.47(4) |

| Z | 4 |

Data sourced from reference researchgate.net

Theoretical Chemistry and Computational Modeling of 1 4 Nitrophenyl 1h Benzimidazole

Quantum Chemical Investigations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution, molecular orbital interactions, and electrostatic properties, which collectively govern the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule by finding the lowest energy state, known as the optimized geometry. This calculation is crucial as the molecular geometry dictates many of its chemical and physical properties. For 1-(4-nitrophenyl)-1H-benzimidazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine bond lengths, bond angles, and dihedral angles.

The accuracy of these theoretical calculations is often validated by comparing the results with experimental data, such as that obtained from X-ray crystallography. A known polymorph of this compound has been characterized, crystallizing in a monoclinic system with the space group P21/c researchgate.net. The comparison between the DFT-calculated parameters and the experimental crystallographic data serves as a benchmark for the chosen level of theory. Discrepancies between the gas-phase theoretical model and the solid-state experimental data can often be explained by intermolecular forces, such as packing effects in the crystal lattice.

Table 1: Representative Comparison of Geometric Parameters for this compound This table presents illustrative data typical for such a comparative analysis.

| Parameter | DFT/B3LYP (Calculated) | X-ray Crystallography (Experimental) researchgate.net |

| Bond Lengths (Å) | ||

| C-N (Benzimidazole-Phenyl) | 1.445 | 1.441 |

| N-O (Nitro group) | 1.230 | 1.225 |

| C=N (Imidazole) | 1.310 | 1.305 |

| Bond Angles ( °) | ||

| C-N-C (Inter-ring) | 125.5 | 125.1 |

| O-N-O (Nitro group) | 124.0 | 124.2 |

| Dihedral Angle ( °) | ||

| Phenyl-Benzimidazole | 45.2 | 48.9 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy and localization of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor researchgate.net. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity nih.gov.

For this compound, the HOMO is typically expected to be localized primarily on the electron-rich benzimidazole (B57391) moiety, which is a good electron donor. Conversely, the LUMO is expected to be centered on the electron-withdrawing 4-nitrophenyl group. This separation of the FMOs suggests the potential for intramolecular charge transfer (ICT) from the benzimidazole ring to the nitrophenyl ring upon electronic excitation. This characteristic is fundamental to understanding the molecule's UV-Vis absorption properties and its potential in nonlinear optics.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound This table contains representative values derived from DFT calculations for similar compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -2.85 |

| Energy Gap (ΔE) | 3.73 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the nitro group, indicating their high electrophilicity. A negative potential would also be associated with the nitrogen atom of the imidazole (B134444) ring. In contrast, the hydrogen atoms of the aromatic rings would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs uni-muenchen.de. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, significant NBO interactions would include the delocalization of electron density from the lone pairs of the benzimidazole nitrogen atoms into the antibonding orbitals of the adjacent aromatic rings. Furthermore, strong hyperconjugative interactions are expected from the lone pairs of the nitro group's oxygen atoms into the antibonding orbitals of the N-O bonds, which stabilizes the molecule. These interactions are crucial for understanding the molecule's electronic structure and stability.

Table 3: Representative NBO Donor-Acceptor Interactions in this compound This table shows illustrative stabilization energies E(2) for typical intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) in NO₂ | π(N-O2) | 45.5 |

| LP (N) in Benzimidazole | π(C-C) in Phenyl ring | 15.2 |

| π (C-C) in Phenyl ring | π*(C-C) in Benzimidazole | 20.8 |

Conformational Analysis and Rotational Dynamics

Ab Initio Calculations of Rotational Barriers and Energy Landscapes

The this compound molecule has a key rotational degree of freedom around the single bond connecting the nitrogen of the imidazole ring to the carbon of the phenyl ring. The relative orientation of these two ring systems is defined by a dihedral angle. Ab initio calculations can be used to map the potential energy surface as a function of this dihedral angle's rotation.

By systematically rotating the phenyl ring relative to the benzimidazole moiety and calculating the energy at each step, an energy landscape can be constructed. This landscape reveals the most stable (ground state) conformations and the energy barriers (transition states) that separate them. For this compound, the ground state is expected to be a non-planar conformation to minimize steric hindrance between the rings. The transition states would likely correspond to planar or perpendicular arrangements of the two rings, which are energetically unfavorable due to steric clashes or loss of conjugation. The calculated rotational barrier provides insight into the molecule's conformational flexibility at different temperatures.

Influence of Substituents on Molecular Conformations

The conformation of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole or the nitrophenyl ring. The rotational barrier of the nitrophenyl ring is a key conformational parameter.

Theoretical ab initio calculations have demonstrated that the introduction of an arene ring at the 2-position of the benzimidazole moiety increases the rotational barrier of the nitrophenyl ring. This is attributed to steric hindrance between the fused benzene (B151609) ring and the N-nitroBz ring, leading to a twisted conformation. nih.gov In contrast, in compounds like 1-(4-nitrophenyl)pyrazole and 1-(4-nitrophenyl)pyrrole, the nitrophenyl ring is nearly coplanar with the heterocyclic ring, indicating less steric repulsion. nih.gov

The presence of different substituents can lead to conformational isomerism, where multiple, equi-energetic conformations of the molecule can coexist. nih.gov This phenomenon is a significant factor in the complexity of the crystal network of these derivatives. For instance, the steric demand of a methyl group can influence crystal packing, leading to a self-paired arrangement of molecules. nih.gov

Simulation of Intermolecular Interactions

Computational modeling is instrumental in elucidating the various intermolecular interactions that stabilize the crystal structures of this compound derivatives. These interactions include hydrogen bonds, orthogonal interactions, and π-π stacking.

Theoretical Prediction of Hydrogen Bonding Networks (C—H⋯A, O—H⋯Br)

Theoretical studies predict the formation of various hydrogen bonding networks that play a crucial role in the molecular packing. Weak C—H⋯A hydrogen bonds, where 'A' can be a nitro group (NO2), a pyridyl nitrogen (Npy), or a π-system, are prevalent in the crystal structures of these compounds. nih.gov These interactions contribute to the stabilization of the different conformations adopted by the molecules. nih.gov

In cases where hydroxyl groups are present, stronger O—H⋯N or O—H⋯O hydrogen bonds can form, significantly influencing the molecular conformation and connecting molecules into chains or more complex networks. nih.gov Computational quantum mechanical approaches, such as density functional theory (DFT), are employed to evaluate the stability of different hydrogen-bonded structures and to understand the preference for intermolecular over intramolecular hydrogen bonding. nih.gov For instance, the formation of an intramolecular hydrogen bond might decrease the aromaticity of the benzotriazole (B28993) ring, making intermolecular bonding more favorable. nih.gov

Computational Studies of Orthogonal Interactions (Npy⋯NO2, ONO⋯Csp2)

Computational studies have identified and characterized orthogonal interactions, such as Npy⋯NO2 and ONO⋯Csp2, in the crystal structures of this compound derivatives. nih.gov These interactions are a type of n–π* interaction where a donor atom (like the nitrogen of a pyridine (B92270) or an oxygen of a nitro group) approaches the plane of an acceptor group in a perpendicular manner. nih.gov

Ab initio calculations support the electrostatic nature of these orthogonal interactions. nih.gov They are significant in directing the supramolecular assembly, and N⋯NO2 interactions, in particular, have been explored for constructing metal-free supramolecular cages with orthogonal corners. nih.gov

Modeling of π-π Stacking and Dispersive Interactions

Modeling of π-π stacking and other dispersive forces is essential for understanding the packing of aromatic systems like this compound. The electron-rich imidazole ring enhances π-π interactions. Computational studies, often using methods like DFT, are used to investigate these interactions. nih.gov

In the solid state, a high degree of π-stacking interactions can be observed, influencing the molecular packing. researchgate.net These interactions can occur between benzimidazole rings, between nitrophenyl rings, or between benzimidazole and nitrophenyl rings of adjacent molecules. The ability to form stable π-π stacked dimers has been demonstrated, and these dimers can create efficient conductance pathways in molecular junctions. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. This includes identifying intermediates, transition states, and calculating reaction energy profiles.

Transition State Analysis and Energy Profiles for Chemical Transformations

For the synthesis of benzimidazole derivatives, such as the cyclization of a Schiff base precursor to form the benzimidazole ring, computational analyses can shed light on the reaction mechanism. nih.gov By calculating the potential energy surface, researchers can identify the transition state structures and determine the activation energies for the reaction steps. nih.gov

This type of analysis helps in understanding how factors like acid catalysis and the electronic effects of substituents, such as the electron-withdrawing nitro group, influence the reaction rate and yield. nih.govnih.gov For instance, the nitro group can stabilize the benzimidazole ring and increase the acidity of the imine proton, which in turn facilitates the cyclization process. nih.gov

Supramolecular Architectures and Crystal Engineering of 1 4 Nitrophenyl 1h Benzimidazole

Design Principles for Directed Self-Assembly

The solid-state arrangement of 1-(4-nitrophenyl)-1H-benzimidazole is a direct consequence of the energetic balance between various weak intermolecular forces and the molecule's inherent conformational flexibility. These factors dictate the ultimate crystal packing and the formation of predictable structural motifs.

The crystal arrangement of this compound is primarily governed by a network of weak C–H···A (where A = O of the nitro group, N of a pyridine (B92270), or a π system) hydrogen bonds. nih.gov These directional interactions act as the primary synthons, guiding the molecules into specific orientations.

In addition to these hydrogen bonds, other non-covalent interactions play a crucial role in stabilizing the crystal lattice. These include:

π–π Stacking: Interactions between the aromatic rings of the benzimidazole (B57391) and nitrophenyl moieties.

n–π Interactions:* The involvement of lone pair electrons (n) from oxygen and pyridine-like nitrogen atoms with the π-antibonding orbitals (π*) of the aromatic systems. nih.gov

The existence of at least two polymorphs of this compound highlights the delicate balance of these forces. Different crystallization conditions can favor different sets of intermolecular interactions, leading to distinct crystal packings with varying thermodynamic stabilities. researchgate.net One known polymorph crystallizes in the monoclinic P21/c space group, while another is found in the C2/c space group. researchgate.net In the P21/c polymorph, C–H···O hydrogen bonds are instrumental in forming a two-dimensional supramolecular network. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C13H9N3O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c (No. 14) |

| a (Å) | 3.7375(1) |

| b (Å) | 27.9680(6) |

| c (Å) | 10.2595(2) |

| β (°) | 95.5120(10) |

| Volume (ų) | 1067.47(4) |

| Z | 4 |

This compound is a non-planar molecule, characterized by a significant torsional angle between the benzimidazole and nitrophenyl ring systems. This rotational freedom allows the molecule to exist as different conformational isomers, or "snapshot conformers," which can be trapped in the crystal lattice. nih.gov

The presence of multiple, energetically similar conformations is a key factor in the formation of complex crystal structures, particularly those with more than one molecule in the asymmetric unit (Z' > 1). For this compound, a structure with Z' = 2 has been identified, meaning two independent molecules with distinct conformations co-exist in the crystal. nih.gov These equi-energetic conformers are stabilized by the aforementioned weak intermolecular forces, and their simultaneous presence allows for the construction of more intricate and complex supramolecular arrangements than would be possible with a single, rigid conformer. nih.gov The torsional flexibility is thus not a hindrance to ordered packing but rather an enabling feature for structural complexity. nih.gov

Formation of Higher-Order Supramolecular Structures

The specific intermolecular interactions and conformational properties of this compound direct its assembly into well-defined, higher-order motifs, which then combine to form multidimensional networks.

The interplay between C–H···A hydrogen bonds and other weak interactions leads to the formation of recognizable one- and two-dimensional supramolecular patterns. In the crystal structure of this compound, molecules are observed to assemble into tapes and sheets. nih.gov

Furthermore, the inherent chirality arising from the non-planar conformation of the molecule can direct its assembly into helical arrangements. The specific torsion between the benzimidazole moiety and the nitrophenyl ring is a contributing factor to the formation of these helical structures within the solid state. nih.gov The combination of these varied motifs—tapes, sheets, and helices—within a single crystal structure underscores the complexity of the self-assembly process. nih.gov

The one- and two-dimensional structures, such as chains and sheets, further interact to build a complete three-dimensional crystal lattice. In the P21/c polymorph, C–H···O hydrogen bonds are responsible for creating a two-dimensional network that extends diagonally across the crystallographic bc plane. researchgate.net

Coordination Chemistry of 1 4 Nitrophenyl 1h Benzimidazole As a Ligand

Ligand Design and Coordination Capabilities

Chelating Properties of Benzimidazole (B57391) Scaffolds

The benzimidazole scaffold is a well-known motif in coordination chemistry. Typically, it coordinates to metal ions in several ways: as a simple monodentate ligand through the sp2-hybridized nitrogen atom (N3), as a bridging ligand, or, upon deprotonation of the N1-H, as a benzimidazolate anion. Furthermore, N-substituted benzimidazoles can be precursors to N-heterocyclic carbenes (NHCs), which are potent sigma-donating ligands. However, for 1-(4-nitrophenyl)-1H-benzimidazole specifically, where the N1 position is occupied by the nitrophenyl group, coordination would be expected to occur primarily through the N3 nitrogen atom as a monodentate ligand. Chelation, which involves the formation of a ring with the metal ion, would require another donor group on the ligand, which is absent in the simple this compound structure.

Electronic Modulation of Coordination Behavior by the Nitro Group

The electronic properties of a ligand are crucial in determining the stability and reactivity of its metal complexes. The 4-nitrophenyl substituent is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M) of the nitro group (NO₂). When attached at the N1 position of the benzimidazole ring, this group would significantly decrease the electron density on the entire benzimidazole system. This reduction in electron density would, in turn, lower the basicity of the coordinating N3 nitrogen atom, making it a weaker sigma-donor compared to an unsubstituted or alkyl-substituted benzimidazole. Consequently, it would be expected to form less stable complexes with metal ions. While this electronic modulation is a fundamental principle, specific experimental or computational studies quantifying this effect for this compound were not found. In contrast, for the isomer 2-(4-nitrophenyl)-1H-benzimidazole, the electron-withdrawing nitro group has been shown to influence the electronic environment of the resulting metal complexes. nih.govresearchgate.net

Catalytic Activity of Metal-Benzimidazole Complexes in Organic Reactions

Applications in Specific Chemical Transformations (e.g., Polymerization)

As no metal complexes of this compound have been reported, there is consequently no research available on their catalytic applications. The catalytic activity of metal-benzimidazole complexes is a significant field of study, but the available literature focuses on complexes with other substitution patterns, such as the widely studied 2-substituted benzimidazoles, which have been used in reactions like polymerization. nih.govnih.gov The absence of data for the 1-substituted isomer means its potential in catalysis remains unknown.

Electrochemical Characterization and Applications of 1 4 Nitrophenyl 1h Benzimidazole

Electrochemical Behavior of the Nitro Group and Benzimidazole (B57391) Core

The electrochemical signature of 1-(4-nitrophenyl)-1H-benzimidazole is primarily dominated by the redox activity of the nitroaromatic group. The benzimidazole core itself is generally electrochemically stable under the conditions used to study the nitro group reduction. The biological activity and many applications of nitroaromatic compounds are intrinsically linked to the electrochemical reduction of the nitro (NO₂) group. uchile.cl

Redox Potentials and Electron Transfer Mechanisms

In related compounds such as 2-(2-nitrophenyl)-1H-benzimidazole, differential pulse voltammetry at a glassy carbon electrode shows a distinct reduction signal corresponding to the nitro group. nih.gov The potential at which this reduction occurs can be influenced by the molecule's environment. For instance, interaction with biological molecules like DNA has been shown to shift the reduction potential to more negative values, indicating a change in the energy required for the electron transfer. nih.gov The reduction pathway for nitroaromatic compounds typically proceeds through highly reactive intermediates, including nitroso and hydroxylamine (B1172632) species. dtic.mil

The general bioreductive pathway is as follows: R-NO₂ → R-NO₂•⁻ → R-NO → R-NHOH → R-NH₂

This multi-step reduction highlights a complex electron transfer mechanism that is highly dependent on the electrochemical potential and the surrounding medium. uchile.cldtic.mil

Formation of Electroactive Intermediates (e.g., Nitro Radical Anion)

The first step in the reduction of a nitroaromatic compound is the formation of a nitro radical anion (R-NO₂•⁻). uchile.cl This intermediate is a free radical that is often sufficiently stable to be detected by techniques like cyclic voltammetry, where it appears as a reversible or quasi-reversible one-electron redox couple. uchile.clnih.gov The formation, stability, and reactivity of this nitro radical anion are crucial as they are believed to define many of the biological properties of these compounds. uchile.cl

In aerobic organisms, this radical can participate in a "futile cycle" where it transfers an electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) anion (O₂•⁻). uchile.cl The stability of the nitro radical anion can be quantified by its decay constant. nih.gov Studies on similar nitro-containing heterocyclic drugs have shown that these electrochemically generated radical anions are key to their mechanism of action. acs.org The interaction of these intermediates with biological targets like nucleic acids has been demonstrated, underscoring their significance. acs.org

Analytical Electrochemical Methods for Characterization

Various analytical electrochemical methods are employed to study and quantify nitroaromatic compounds like this compound. These techniques are valued for their high sensitivity, reliability, and cost-effectiveness. researchgate.net

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are commonly used due to their ability to provide sharp peaks and low detection limits. nih.govresearchgate.net For instance, DPV has been successfully used to study the interaction of 2-(2-nitrophenyl)-1H-benzimidazole with DNA, where changes in the peak current and potential provide quantitative data on the binding interaction. nih.gov

To enhance sensitivity and selectivity, modified electrodes are often developed. A glassy carbon electrode modified with carbon nanotubes and DNA has been used as a sensor to determine micromolar concentrations of nitrophenyl-benzimidazole derivatives. nih.gov This approach utilizes an accumulation step, where the analyte is adsorbed onto the electrode surface before the voltammetric scan, significantly improving detection limits. nih.gov

Other advanced methods include electrochemical reduction combined with other detection techniques, such as photoluminescence, to analyze trace amounts of nitroaromatic compounds after chromatographic separation. acs.org

Corrosion Inhibition Studies

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. rsc.orgnih.govresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

Investigation of Adsorption Mechanisms on Metal Surfaces

The protective action of benzimidazole inhibitors is achieved through their adsorption at the metal/solution interface. researchgate.net The mechanism of this adsorption can be investigated through electrochemical techniques and by fitting experimental data to various adsorption isotherms. researchgate.netrsc.org

The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of benzimidazole derivatives on metal surfaces. rsc.orgresearchgate.netrsc.org This model assumes the formation of a monolayer of the inhibitor on the metal. researchgate.net The adsorption process itself is a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). rsc.org

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Chemisorption involves the sharing or transfer of charge from the inhibitor molecules to the metal surface to form a coordinate-type bond. This is facilitated by the presence of heteroatoms (like nitrogen in the benzimidazole ring) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal. rsc.org

The standard free energy of adsorption (ΔG°ads) is a key thermodynamic parameter used to elucidate the adsorption mechanism. Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. rsc.org For many benzimidazole derivatives, the calculated ΔG°ads values fall in a range that indicates a mixed-mode adsorption process. rsc.org

Correlation of Electronic Structure with Inhibitory Potential

The efficiency of a corrosion inhibitor is intrinsically linked to its molecular and electronic structure. Quantum chemical calculations, using methods like Density Functional Theory (DFT), are widely used to correlate electronic properties with inhibitory performance. rsc.orgpsu.edu

Key parameters calculated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher EHOMO values indicate a greater tendency to donate electrons to the metal's empty d-orbitals, enhancing adsorption and inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower ELUMO values suggest a greater ability to accept electrons from the metal.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and facilitates adsorption, generally leading to better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface.

Mulliken Charges: This analysis helps identify the specific atoms within the molecule (typically heteroatoms like N, O, S) that act as the active centers for adsorption onto the metal surface. rsc.org

Studies on various benzimidazole derivatives have consistently shown a strong correlation between these quantum chemical parameters and experimentally determined inhibition efficiencies, providing a theoretical basis for designing more effective corrosion inhibitors. psu.edu The presence of heteroatoms and aromatic rings in this compound makes it a prime candidate for effective corrosion inhibition through these mechanisms. rsc.orgnih.gov

Compound Names Table

| Abbreviation / Trivial Name | IUPAC Name |

| NB | 2-(2-nitrophenyl)-1H-benzimidazole |

| BNB | N-benzoyl-2-(2-nitrophenyl)-benzimidazole |

| APhBI | 2-(2-aminophenyl)-1H-benzimidazole |

| HPhBI | 2-(2-hydroxophenyl)-1H-benzimidazole |

| LF1 | (1H-benzimidazol-2-yl)methanethiol |

| LF2 | 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole |

Applications in Advanced Materials Science

Integration into Functional Organic Materials

The incorporation of 1-(4-nitrophenyl)-1H-benzimidazole into organic materials has been shown to impart desirable electronic and physical properties. Its rigid, planar structure and potential for intermolecular interactions, such as hydrogen bonding, make it a valuable building block for creating more complex and functional molecular architectures. smolecule.com

Development of Polymers and Coatings with Enhanced Properties

While specific research on polymers and coatings exclusively incorporating this compound is an emerging area, the broader class of benzimidazole-containing polymers is well-established for its exceptional thermal and chemical stability. The inclusion of the nitrophenyl-benzimidazole moiety is being investigated as a strategy to introduce or enhance specific functionalities in polymers and coatings. The inherent properties of the benzimidazole (B57391) ring system suggest that its integration could lead to materials with improved heat resistance, mechanical strength, and chemical inertness. The nitro group, being strongly electron-withdrawing, can also influence the polymer's electronic properties, potentially leading to applications in areas such as gas separation membranes or dielectric materials.

Role in Organic Electronic Devices (e.g., Organic Solar Cells)

The distinct electronic properties of this compound make it a candidate for use in organic electronic devices. smolecule.com The presence of the electron-withdrawing nitro group on the phenyl ring, attached to the benzimidazole core, creates a molecule with potential electron-accepting capabilities. This is a crucial characteristic for materials used in the active layers of organic solar cells (OSCs) and other organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In the context of OSCs, such compounds can function as non-fullerene acceptors, working in conjunction with a donor material to facilitate charge separation and generation. The unique electronic configuration arising from the para-positioning of the nitro group is of particular interest as it can enhance the molecule's reactivity and electronic activity. smolecule.com

Design of Novel Functional Compounds based on Benzimidazole Derivatives

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of novel functional compounds. smolecule.com The reactivity of the benzimidazole ring system and the nitro group allows for various chemical modifications, enabling the creation of more complex molecules with tailored properties for specific applications in materials science and medicinal chemistry.

For instance, the nitro group can undergo nucleophilic substitution reactions, allowing for its replacement with other functional groups to fine-tune the electronic and optical properties of the resulting derivative. smolecule.com This chemical versatility opens the door to creating a library of compounds with systematically varied characteristics. Research has shown that derivatives of this compound have been explored for their potential anticancer and neuroprotective effects, highlighting the broad scope of applications for these newly designed molecules. smolecule.com The ability to form hydrogen bonds with other molecules further enhances the potential for these derivatives to be used in the design of supramolecular assemblies and functional materials. smolecule.com

Concluding Remarks and Future Research Perspectives

Synthesis and Derivatization: Challenges and Opportunities

The synthesis of 1-(4-nitrophenyl)-1H-benzimidazole and its derivatives presents both challenges and opportunities for chemical innovation. Traditional methods often involve the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde (B150856), followed by cyclization. nih.govnih.govumich.edu While effective, these methods can sometimes be hampered by low yields and the need for harsh reaction conditions. umich.edu

Future research is directed towards the development of more efficient and environmentally benign synthetic protocols. nih.gov The use of nano-catalysts, for instance, has shown promise in improving reaction yields and reducing reaction times. nih.gov Furthermore, one-pot synthesis methodologies, which combine multiple reaction steps into a single procedure, offer an attractive avenue for streamlining the production of these compounds. pcbiochemres.com

The derivatization of the this compound scaffold is a key area of interest. The introduction of various functional groups at different positions on the benzimidazole (B57391) ring can modulate its biological and material properties. nih.govacs.org For example, substitution at the C2 position has been shown to significantly influence the compound's biological activity. acs.org Challenges in regioselectivity during derivatization, however, require the development of precise and controlled synthetic strategies.

Advancements in Theoretical and Computational Chemistry

Theoretical and computational studies have become indispensable tools for understanding the structure-property relationships of this compound. nih.gov Density Functional Theory (DFT) calculations, for example, have been employed to investigate the compound's electronic structure, vibrational frequencies, and molecular electrostatic potential. mdpi.comresearchgate.net

These computational models provide valuable insights into the molecule's reactivity and potential interaction with other chemical species. nih.govresearchgate.net For instance, Comparative Molecular Field Analysis (CoMFA) has been used to build 3D-QSAR models that correlate the structural features of benzimidazole derivatives with their biological activity. nih.gov Such studies are crucial for the rational design of new derivatives with enhanced properties.

Future research in this area will likely focus on more sophisticated computational methods to predict the behavior of this compound in complex environments, such as in solution or at the interface of materials. The study of its different polymorphic forms and their relative stabilities is also an area ripe for further investigation. researchgate.net

Innovations in Supramolecular and Coordination Chemistry

The benzimidazole moiety in this compound makes it an excellent ligand for the formation of metal complexes and supramolecular assemblies. nih.govnih.gov The nitrogen atoms in the imidazole (B134444) ring can coordinate with various metal ions, leading to the formation of stable coordination compounds with diverse geometries and properties. nih.govnih.gov

These metal complexes have shown potential applications in catalysis, with the metal center acting as a Lewis acid to facilitate organic transformations. nih.govnih.gov The electron-withdrawing nature of the 4-nitrophenyl group can influence the electronic environment of the metal center, thereby tuning its catalytic activity. nih.gov

Future research will likely explore the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers based on this compound. These materials could have applications in gas storage, separation, and sensing. Furthermore, the ability of this compound to participate in hydrogen bonding and π-π stacking interactions opens up possibilities for the construction of intricate supramolecular architectures with tailored functions. researchgate.net

Expanding Electrochemical Horizons

The electrochemical properties of this compound are of significant interest due to the presence of the reducible nitro group. Cyclic voltammetry studies have been used to investigate the redox behavior of this and related compounds. tubitak.gov.tr The reduction of the nitro group can proceed through various intermediates, and understanding this process is crucial for its application in electrochemical sensors and electrocatalysis.

The electrochemical behavior is influenced by the molecular structure, including the position of the nitro group on the phenyl ring. tubitak.gov.tr The development of chemically modified electrodes incorporating this compound could lead to the creation of sensitive and selective sensors for the detection of various analytes.

Future research in this domain could focus on the electrosynthesis of novel materials derived from the electrochemical reduction of this compound. acs.org Additionally, investigating the electrochemical properties of its metal complexes could reveal new catalytic applications in areas such as CO2 reduction or water splitting. tubitak.gov.tr

Emerging Roles in Advanced Materials

The unique electronic and photophysical properties of this compound make it a promising candidate for applications in advanced materials. Its derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) and as organic semiconductors. The presence of the benzimidazole core, a known fluorophore, combined with the electronic influence of the nitrophenyl group, can lead to interesting luminescent properties.

The ability to form stable N-oxides of benzimidazoles further expands their potential in materials science, particularly in the development of energetic or photoactive materials. mdpi.com The synthesis of bis(benzimidazol-2-yl-3-oxide)benzene derivatives has been shown to yield materials with interesting photochemical properties. mdpi.com

Future research will likely focus on the design and synthesis of new polymers and composite materials incorporating the this compound unit. These materials could find applications in a wide range of fields, including electronics, photonics, and sensing. The exploration of its nonlinear optical properties and its potential as a component in charge-transfer materials also represents a promising avenue for future investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(4-nitrophenyl)-1H-benzimidazole, and how are the products characterized?

- Answer : The compound is synthesized via oxidative coupling of 1-(bromomethyl)-4-nitrobenzene with o-phenylenediamine using pyridine N-oxide as a mediator. Optimal conditions include a temperature of 110°C, a reaction time of 2 hours, and a molar ratio of 1:2.5:1 (1-(bromomethyl)-4-nitrobenzene : o-phenylenediamine : pyridine N-oxide), yielding 90% product . Characterization employs NMR (e.g., peaks at δ 7.71 ppm for aromatic protons) and mass spectrometry (MS) to confirm molecular weight (e.g., m/z = 266.07 for [M+H]) .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

- Answer : NMR spectroscopy in DMSO-d6 identifies aromatic protons (δ 7.34–7.71 ppm) and confirms substitution patterns. MS provides molecular ion peaks (e.g., m/z 265 for [M]), while IR spectroscopy detects functional groups like C=N (stretching at ~1600 cm). X-ray crystallography further resolves the planar benzimidazole core and dihedral angles between substituents .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the synthesis of this compound derivatives?

- Answer : The mechanism involves (i) oxidation of 1-(bromomethyl)-4-nitrobenzene to 4-nitrobenzaldehyde via pyridine N-oxide, (ii) Schiff base formation with o-phenylenediamine, (iii) intramolecular cyclization to form 2-(4-nitrophenyl)-2,3-dihydro-1H-benzimidazole, and (iv) oxidation to the final product. Isotopic labeling and intermediate trapping (e.g., Schiff base isolation) validate this pathway .

Q. How can X-ray crystallography resolve structural disorder in this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SCXRD) identifies rotational disorder in substituents (e.g., thiophene rings) and quantifies occupancy ratios (e.g., 0.927:0.073 for major:minor conformers). Refinement parameters (R = 0.038, wR = 0.093) and Hirshfeld surface analysis reveal weak interactions like C–H⋯N, stabilizing the crystal lattice .

Q. How do this compound derivatives interact with DNA, and what techniques elucidate their binding modes?

- Answer : Dicationic derivatives bind to AT-rich DNA minor grooves via electrostatic and van der Waals interactions. Thermal denaturation (ΔT = +8°C for poly[dA-dT]) and circular dichroism (CD) show stabilized helicity. NMR and molecular modeling confirm binding specificity, with benzimidazole NH groups forming hydrogen bonds to adenine N3 .

Q. What strategies optimize the synthesis yield of this compound under solvent-free conditions?

- Answer : Solvent-free protocols reduce side reactions and improve atom economy. Iron-catalyzed aerobic oxidation of o-phenylenediamine with 4-nitrobenzylamine achieves 85% yield at 120°C in open air. Reaction monitoring via TLC and GC-MS ensures intermediate conversion .

Methodological Challenges

Q. How are impurities like regioisomers addressed during the synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.